molecular formula C7H8N2O3 B061111 (3-Methyl-4-nitropyridin-2-yl)methanol CAS No. 168167-49-5

(3-Methyl-4-nitropyridin-2-yl)methanol

Cat. No. B061111
CAS RN: 168167-49-5
M. Wt: 168.15 g/mol
InChI Key: YFYLOUJBRSOJSQ-UHFFFAOYSA-N
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Description

“(3-Methyl-4-nitropyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 g/mol . It is categorized as an impurity standard .


Molecular Structure Analysis

The molecular structure of “(3-Methyl-4-nitropyridin-2-yl)methanol” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“(3-Methyl-4-nitropyridin-2-yl)methanol” is a solid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Catalysis and Chemical Synthesis

Methanol serves as a potent hydrogen source and C1 synthon in chemical synthesis, opening avenues for the development of clean and cost-competitive methodologies. The utilization of methanol in RuCl3-catalyzed N-methylation of amines exemplifies its role in creating valuable N-methylated products and pharmaceutical agents through selective transformations. This method highlights the synthetic versatility of methanol in facilitating tandem reactions, including the conversion of nitroarenes to N-methylated amines and anilines, underscoring its significance in pharmaceutical synthesis (Sarki et al., 2021).

Vibrational Spectroscopy

Vibrational spectroscopy studies have leveraged compounds related to (3-Methyl-4-nitropyridin-2-yl)methanol to understand the dynamics of hydrogen bonding and charge transfer mechanisms. Investigations into the infrared and Raman spectra of 3-methyl 4-nitropyridine N-oxide (POM) have elucidated the effects of solvent interactions on the N-oxide group, providing insights into the solvatochromic properties and structural dynamics of such molecules (Plaza et al., 1991).

Metal-Organic Frameworks and Coordination Polymers

The in situ nucleophilic addition reactions involving methanol have been instrumental in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These reactions, facilitated by transition metals, have led to the generation of novel compounds with potential applications in catalysis, molecular recognition, and gas storage. The creation of complexes like cyano[imino(methoxy)methyl]nitrosomethanide showcases the utility of methanol in constructing architecturally complex and functionally diverse materials (Razali et al., 2013).

Organocatalysis

The development of zwitterionic salts derived from reactions involving methanol has paved the way for novel organocatalytic processes. These salts have demonstrated effectiveness in transesterification reactions, highlighting the role of methanol in enabling efficient and environmentally friendly synthetic methodologies. Such advances in organocatalysis offer new perspectives on the use of methanol as a sustainable reagent for chemical transformations (Ishihara et al., 2008).

Safety and Hazards

“(3-Methyl-4-nitropyridin-2-yl)methanol” is classified as an irritant . It should be handled with appropriate safety measures.

properties

IUPAC Name

(3-methyl-4-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYLOUJBRSOJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432946
Record name (3-Methyl-4-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-4-nitropyridin-2-yl)methanol

CAS RN

168167-49-5
Record name (3-Methyl-4-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHYL-4-NITRO-2-PYRIDINYL)METHANOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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